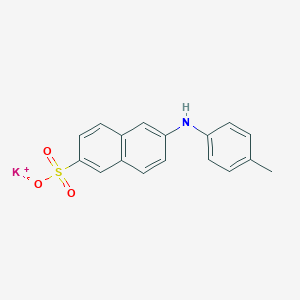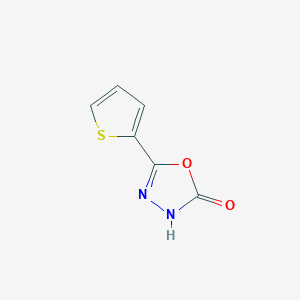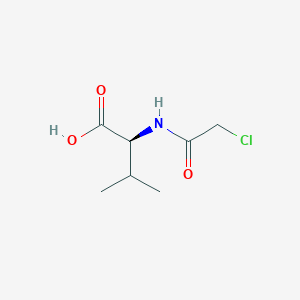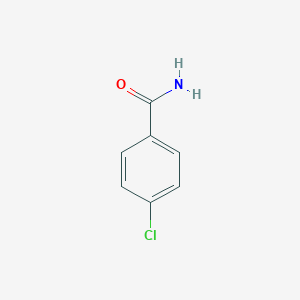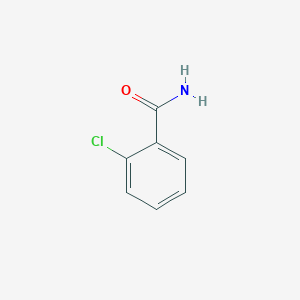
2-Oxocyclopentanecarboxylic acid
概述
描述
2-Oxocyclopentanecarboxylic acid is an organic compound with the molecular formula C6H8O3. It is a derivative of cyclopentanone, featuring a carboxylic acid group and a ketone group on the cyclopentane ring.
准备方法
Synthetic Routes and Reaction Conditions: 2-Oxocyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of diethyl adipate in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation . Another method includes the oxidation of cyclopentanone using potassium permanganate under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale oxidation reactions. The process often employs catalysts such as iron(III) chloride to enhance the reaction efficiency and yield .
化学反应分析
Types of Reactions: 2-Oxocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Cyclopentanecarboxylic acid.
Substitution: Derivatives with different functional groups replacing the carboxylic acid
科学研究应用
2-Oxocyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including anti-inflammatory and analgesic drugs.
Industry: It is utilized in the production of polymers and other materials with specific properties
作用机制
The mechanism of action of 2-oxocyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
相似化合物的比较
Cyclopentanone: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Cyclopentanecarboxylic acid: Lacks the ketone group, limiting its applications in nucleophilic addition reactions.
2-Oxocyclohexanecarboxylic acid: Similar structure but with a six-membered ring, leading to different chemical properties and reactivity
Uniqueness: 2-Oxocyclopentanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a five-membered ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2-oxocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-3-1-2-4(5)6(8)9/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBPINRBSNMESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498017 | |
| Record name | 2-Oxocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50882-16-1 | |
| Record name | 2-Oxocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the formation of 2-oxocyclopentanecarboxylic acid in aqueous solutions?
A1: this compound can be generated in aqueous solutions through a fascinating pathway. It starts with the flash photolysis of specific precursor molecules like 2-diazocyclohexane-1,3-dione. This process forms a highly reactive intermediate, 2-ketocyclopentylideneketene, which then rapidly hydrates to form the enol form of this compound. This enol then isomerizes to the more stable keto form of the acid. [, , , ]
Q2: What are the kinetic aspects of the ketonization reaction of this compound enol?
A3: The ketonization of this compound enol is a multi-step process that is significantly slower than the hydration of its precursor ketene. The rate-determining step involves proton transfer to the β-carbon of the enol. Interestingly, the reaction exhibits a complex rate profile depending on the pH of the solution. This complexity is attributed to the varying degree of ionization of the enol and carboxylic acid groups at different pH levels, affecting the proton transfer step. []
Q3: How do methyl substituents influence the keto-enol equilibrium of cyclic β-keto acids?
A4: Comparing the this compound system with its tetramethyl-substituted analog, 2-oxo-3,3,5,5-tetramethylcyclopentanecarboxylic acid, reveals the impact of steric hindrance on the equilibrium. The presence of methyl groups shifts the equilibrium towards the enol form in the tetramethylated species. This shift is likely due to the bulky methyl groups destabilizing the keto form through steric interactions, making the enol form relatively more stable. []
Q4: What analytical techniques are crucial for studying the reactions of this compound?
A5: Flash photolysis is a key technique used to study the formation and reactions of this compound. This technique allows researchers to generate and observe the highly reactive ketene intermediate and monitor its subsequent hydration to the enol and final conversion to the keto form. Additionally, bromine scavenging coupled with kinetic measurements helps determine the rates of enolization for these systems. Combining these techniques allows for the determination of crucial kinetic and thermodynamic parameters, offering a comprehensive understanding of the system's behavior. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

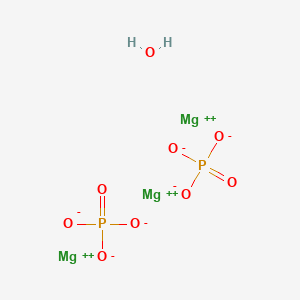
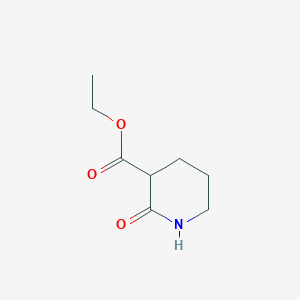
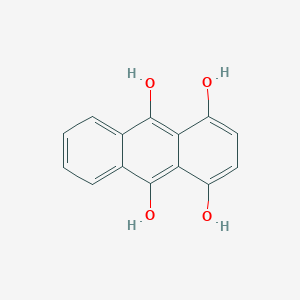
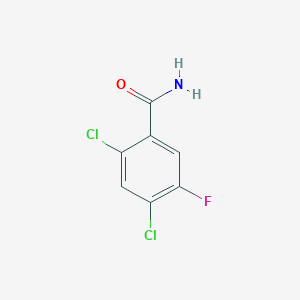


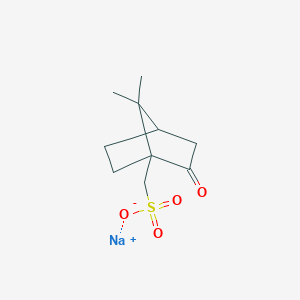
![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)
